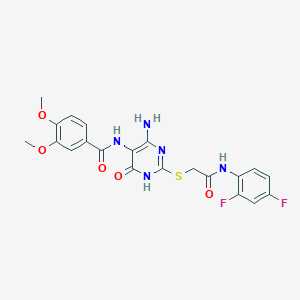
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H19F2N5O5S and its molecular weight is 491.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms that contributes to its biological activity.
- Dimethoxybenzamide moiety : Enhances lipophilicity and may influence receptor binding.
- Difluorophenyl group : Potentially increases selectivity and potency against specific targets.
Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:
- Inhibition of enzyme activity : Many derivatives have been shown to inhibit enzymes involved in critical biological pathways.
- Modulation of signaling pathways : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.
Antiviral Activity
Initial studies suggest that similar compounds exhibit antiviral properties. For example, derivatives targeting human adenovirus (HAdV) have shown significant inhibitory effects. Compounds with structural similarities demonstrate selectivity indexes greater than 100 and low cytotoxicity, indicating a promising therapeutic profile for viral infections .
Anticancer Activity
The compound's structural analogs have been tested for anticancer properties across various human tumor cell lines. Some derivatives demonstrated potent antiproliferative activities with IC50 values in the low micromolar range. For instance:
- Cell Line Specificity : Certain analogs showed high activity against specific cancer types, such as colon carcinoma (IC50 = 0.5 μM) .
- Mechanisms of Action : These compounds often induce cell cycle arrest and disrupt microtubule dynamics, leading to apoptosis in cancer cells.
Case Studies
- Study on Antiviral Activity :
- Anticancer Efficacy :
Table 1: Summary of Biological Activities
| Compound | Target | Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound 15 | HAdV | Inhibition | 0.27 | >100 |
| Compound 1c | HT-29 (Colon Cancer) | Antiproliferative | 0.15 | N/A |
| Compound 1d | Melanoma | Cell Cycle Arrest | N/A | N/A |
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O5S/c1-32-14-6-3-10(7-15(14)33-2)19(30)26-17-18(24)27-21(28-20(17)31)34-9-16(29)25-13-5-4-11(22)8-12(13)23/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJFSHLWUQPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














